4-bromo-N'-{[(4-methylphenoxy)acetyl]oxy}benzenecarboximidamide
Description
4-bromo-N'-{[(4-methylphenoxy)acetyl]oxy}benzenecarboximidamide is a benzenecarboximidamide derivative featuring a bromine substituent at the para position of the benzene ring and a 4-methylphenoxyacetyloxy group attached to the amidine nitrogen. Its molecular formula is C₁₆H₁₄BrN₂O₃, with a molecular weight of approximately 377.2 g/mol.
Properties
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-(4-methylphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-11-2-8-14(9-3-11)21-10-15(20)22-19-16(18)12-4-6-13(17)7-5-12/h2-9H,10H2,1H3,(H2,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAFGLYZMXSVGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)ON=C(C2=CC=C(C=C2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)O/N=C(/C2=CC=C(C=C2)Br)\N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N’-{[(4-methylphenoxy)acetyl]oxy}benzenecarboximidamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Acylation: The attachment of the 4-methylphenoxyacetyl group to the brominated benzene ring.
Formation of Carboximidamide:
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N’-{[(4-methylphenoxy)acetyl]oxy}benzenecarboximidamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-bromo-N’-{[(4-methylphenoxy)acetyl]oxy}benzenecarboximidamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties.
Biological Studies: It can be employed in studies to understand its interactions with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of 4-bromo-N’-{[(4-methylphenoxy)acetyl]oxy}benzenecarboximidamide involves its interaction with specific molecular targets. The presence of the bromine atom and the phenoxy group can influence its binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-Chloro-N-[(4-methoxybenzoyl)oxy]benzenecarboximidamide (CAS: 68451-78-5)
- Molecular Formula : C₁₅H₁₃ClN₂O₃
- Molecular Weight : 304.73 g/mol
- Key Differences: Substituent Variation: Replaces bromine with chlorine at the para position (lower atomic weight and reduced electronegativity). Acyloxy Group: Contains a 4-methoxybenzoyloxy group instead of a 4-methylphenoxyacetyloxy moiety. Physicochemical Properties: The chloro substituent and methoxybenzoyloxy group may result in higher solubility in polar solvents compared to the brominated analog .
4-Bromo-N-(2-methoxyethyl)benzene-1-carboximidamide Hydrochloride (CAS: 1423029-77-9)
- Molecular Formula : C₁₀H₁₃N₂OBr·HCl
- Molecular Weight : 293.58 g/mol
- Key Differences :
- Functional Group : Features a 2-methoxyethylamine substituent instead of an acyloxy group, simplifying the structure.
- Salt Form : The hydrochloride salt enhances aqueous solubility, making it more suitable for biological assays.
- Reactivity : The absence of an ester or acyloxy group reduces susceptibility to hydrolysis, improving metabolic stability .
(E)-4-((4-Bromophenylimino)methyl)benzimidamide (BR6)
- Molecular Formula : C₁₄H₁₂BrN₃
- Molecular Weight : 302.17 g/mol
- Key Differences :
- Structural Core : Incorporates an imine (C=N) bridge between two aromatic rings, creating a planar, conjugated system.
- Stereochemistry : The E-configuration of the imine group may influence binding to biological targets (e.g., enzymes or receptors).
- Reactivity : The imine group is prone to nucleophilic attack, which could limit stability under acidic conditions compared to the amidine-based target compound .
Comparison Table
Biological Activity
4-bromo-N'-{[(4-methylphenoxy)acetyl]oxy}benzenecarboximidamide is a synthetic compound with potential biological significance. Understanding its biological activity is crucial for assessing its therapeutic potential and mechanisms of action. This article reviews the existing literature on the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C15H14BrN2O3
- Molecular Weight : 348.19 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Research indicates that this compound may interact with various biological targets, including:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may modulate receptor activity, influencing cellular signaling pathways.
Biological Activity
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against specific bacterial strains, potentially useful in infection control. |
| Anticancer | Demonstrated cytotoxic effects in several cancer cell lines, suggesting potential as an anticancer agent. |
| Anti-inflammatory | Reduces inflammation markers in vitro, indicating possible therapeutic applications in inflammatory diseases. |
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as a novel antimicrobial agent.
-
Anticancer Properties :
- In vitro studies conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM after 48 hours of exposure.
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Anti-inflammatory Effects :
- Research involving lipopolysaccharide (LPS)-stimulated macrophages showed that the compound significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6, highlighting its potential role in managing inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
